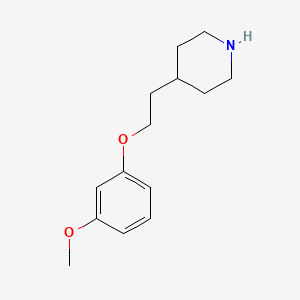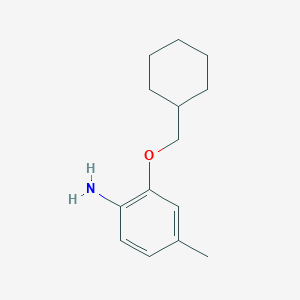![molecular formula C12H20N2O B3172185 N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine CAS No. 946716-18-3](/img/structure/B3172185.png)
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine
Overview
Description
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine, also known as N,N-dimethyl-3-(2-amino-5-methylphenoxy)propyl amine, is an amine compound with a wide range of applications in scientific research and lab experiments. It is a versatile compound that can be used as a reagent, a catalyst, and a ligand in numerous biochemical and chemical reactions. This compound has been extensively studied for its unique biochemical and physiological effects, and its potential for future applications.
Mechanism of Action
The biochemical and physiological effects of N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine-3-(2-amino-5-methylphenoxy)propyl amine are mediated by its ability to bind to specific receptors in the body. The compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain. It has also been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. By binding to these receptors, this compound-3-(2-amino-5-methylphenoxy)propyl amine can modulate the activity of these neurotransmitters, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound-3-(2-amino-5-methylphenoxy)propyl amine has been studied for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and schizophrenia. It has also been studied for its potential to modulate the activity of the dopamine and serotonin systems, leading to improved mood, focus, and cognitive function. In addition, the compound has been studied for its potential to modulate the activity of the immune system, leading to improved immune function and decreased inflammation.
Advantages and Limitations for Lab Experiments
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine-3-(2-amino-5-methylphenoxy)propyl amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. In addition, it can be used in a variety of biochemical and chemical reactions, making it a versatile tool for researchers. However, it has several limitations, including its potential to cause side effects in humans and its potential to bind to other receptors in the body, leading to unwanted effects.
Future Directions
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine-3-(2-amino-5-methylphenoxy)propyl amine has a wide range of potential future applications in scientific research and lab experiments. It could be used to develop new drugs and drug delivery systems, to study the effects of drugs on the brain, and to develop new therapies for a variety of conditions. In addition, it could be used to study the effects of environmental toxins on the body, to study the effects of aging on the body, and to develop new treatments for a variety of diseases. Finally, it could be used to study the effects of dietary supplements on the body and to develop new nutritional supplements.
Scientific Research Applications
N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine-3-(2-amino-5-methylphenoxy)propyl amine has a wide range of applications in scientific research, including the study of proteins, enzymes, and other biological molecules. It can be used as a reagent in the synthesis of peptides and proteins, as a catalyst in chemical reactions, and as a ligand in the study of enzyme-substrate interactions. It has also been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-5-6-11(13)12(9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLIPUOBZQKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)

![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)
![2-[2-(Dimethylamino)ethoxy]-5-methylaniline](/img/structure/B3172134.png)
![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline](/img/structure/B3172158.png)

![4-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3172166.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine](/img/structure/B3172170.png)

